molecular formula C14H22N2 B1267869 1-Benzyl-4-(dimethylamino)piperidine CAS No. 64168-08-7

1-Benzyl-4-(dimethylamino)piperidine

Cat. No.: B1267869
CAS No.: 64168-08-7
M. Wt: 218.34 g/mol
InChI Key: OBVYWDMYARWZRA-UHFFFAOYSA-N
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Description

1-Benzyl-4-(dimethylamino)piperidine is a chemical compound with the molecular formula C14H22N2. It belongs to the subclass of piperidines, which are heterocyclic organic compounds containing a piperidine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-(dimethylamino)piperidine plays a significant role in biochemical reactions, particularly as a monoamine releasing agent. It has been shown to selectively release dopamine, norepinephrine, and serotonin, with a higher efficacy for norepinephrine . The compound interacts with various enzymes and proteins, including monoamine oxidase, which is responsible for the breakdown of monoamines. The interaction with monoamine oxidase leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to activate the cAMP signaling pathway, leading to increased intracellular cAMP levels . This activation results in the phosphorylation of protein kinase A, which subsequently affects gene expression and cellular metabolism. Additionally, this compound has been observed to induce changes in the expression of genes involved in neurotransmitter synthesis and release.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to monoamine transporters, inhibiting the reuptake of dopamine, norepinephrine, and serotonin . This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing their signaling. Furthermore, this compound has been shown to inhibit monoamine oxidase, preventing the breakdown of monoamines and prolonging their effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature but can degrade under certain conditions . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in neurotransmitter levels and gene expression. In vitro and in vivo studies have shown that the compound’s effects can persist for several hours, with a gradual decline in activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and increase locomotor activity . At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, with a narrow therapeutic window between beneficial and adverse effects. It is crucial to carefully monitor the dosage to avoid potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to monoamine metabolism. The compound interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown of monoamines . These interactions affect metabolic flux and metabolite levels, leading to changes in neurotransmitter concentrations and signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes by monoamine transporters, which facilitate its uptake into neurons . Once inside the cells, this compound can accumulate in specific tissues, particularly those rich in monoamine transporters, such as the brain.

Subcellular Localization

The subcellular localization of this compound is primarily within the synaptic vesicles of neurons. The compound is taken up by monoamine transporters and stored in synaptic vesicles, where it can be released upon neuronal stimulation . This localization is crucial for its activity, as it allows this compound to modulate neurotransmitter release and signaling effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-4-(dimethylamino)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with benzyl chloride in the presence of a base, followed by the addition of dimethylamine. The reaction conditions typically include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Sodium or potassium carbonate

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(dimethylamino)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

Scientific Research Applications

1-Benzyl-4-(dimethylamino)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(dimethylamino)piperidine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the release of neurotransmitters such as dopamine and serotonin, affecting neuronal signaling pathways. It may also inhibit certain enzymes, leading to altered metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-(dimethylamino)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and dimethylamino groups allows for versatile chemical reactivity and specific interactions with biological targets, making it valuable in medicinal chemistry and research .

Properties

IUPAC Name

1-benzyl-N,N-dimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVYWDMYARWZRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328982
Record name 1-Benzyl-4-(dimethylamino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64168-08-7
Record name 1-Benzyl-4-(dimethylamino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-amino-1-benzylpiperidine (1.47 g, 7.7 mmol) in CF3 CH2OH (14 ml) were added molecular sieve 4 Å (5), and paraformaldehyde (0.51 g, 17 mmol). After stirring at RT for 1 h, NaCNBH3 (2.5 g, 39.8 mmol) was added and stirred for 16 h at RT. The reaction was stopped by addition of H2O and the product was extracted with (4:1) (Et2O:CH2Cl2). Organic fractions were combined and washed with brine (2×), dried over MgSO4, filtered and concentrated to give a crude material which was purified by silica flash chromatography to afford 4-dimethylamino-1-benzylpiperidine (80% yield). FAB Mass [M+1]+35Cl 219.
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Synthesis routes and methods II

Procedure details

To a suspension of 0.5 g. of platinum oxide in 25 ml. of ethanol (prereduced as described above) was added a solution of the 1-benzyl-4-methylaminopiperidine and 29.7 ml. of 37 percent aqueous formaldehyde in 60 ml. of ethanol. This suspension was reduced at 50 psi of hydrogen until one equivalent of hydrogen was consumed. The mixture was then filtered and the filtrate concentrated in vacuo. A solution of the residue in benzene was extracted with dilute hydrochloric acid. The aqueous phase was made alkaline with 40 percent aqueous sodium hydroxide and extracted with methylene chloride. The organic layer was dried over anhydrous potassium carbonate and concentrated in vacuo to afford 1-benzyl-4-dimethylaminopiperidine.
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Synthesis routes and methods III

Procedure details

To a solution of 4-amino-1-benzylpiperidine (1.47 g, 7.7 mmol) in CF3CH2OH (14 ml) were added molecular sieve 4 Å (5 g), and paraformaldehyde (0.51 g, 17 mmol). After stirring at RT for 1 h, NaCNBH3 (2.5 g, 39.8 mmol) was added and stirred for 16 h at RT. The reaction was stopped by addition of H2O and the product was extracted with (4:1) (Et2O:CH2Cl2). Organic fractions were combined and washed with brine (2×), dried over MgSO4, filtered and concentrated to give a crude material which was purified by silica flash chromatography to afford 4-dimethylamino-1-benzylpiperidine (80% yield). FAB Mass [M+1]+35Cl 219.
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1.47 g
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reactant
Reaction Step One
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0.51 g
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reactant
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14 mL
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solvent
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2.5 g
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reactant
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